7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Description
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic sulfonamide derivative characterized by a fused benzothiadiazine ring system with a methoxy substituent at the 7-position and a sulfur dioxide group at the 1,1-positions. The methoxy group at the 7-position enhances metabolic stability and influences receptor binding affinity, as demonstrated in AMPA receptor potentiators .
Key structural features:
- Core structure: Fused benzene-thiadiazine ring system.
- Substituents: Methoxy (-OCH₃) at position 7, sulfur dioxide (SO₂) at positions 1,1.
- Synthesis: Typically involves alkylation of 7-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide precursors using methyl iodide in acetonitrile with potassium carbonate, followed by reduction and purification steps .
Properties
IUPAC Name |
7-methoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S/c1-13-6-2-3-7-8(4-6)14(11,12)10-5-9-7/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLAAJMVBSRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=NS2(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726339 | |
| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
549495-12-7 | |
| Record name | 7-Methoxy-1lambda~6~,2,4-benzothiadiazine-1,1(4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 2-aminobenzenesulfonamide derivatives.
Cyclization Reaction: The starting material undergoes a cyclization reaction with trimethyl orthoacetate to form the benzothiadiazine ring.
Methoxylation: The methoxy group is introduced at the 7th position through a nucleophilic substitution reaction using methanol and a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dioxide group to a sulfide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the methoxy group and other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like methanol, sodium methoxide, and various halogenating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Structure
The structure of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide features a thiadiazine ring with a methoxy group at the 7-position and a dioxide functionality that contributes to its reactivity and biological activity.
Neurological Research
Recent studies have indicated that derivatives of benzothiadiazine dioxides, including this compound, serve as positive allosteric modulators of AMPA receptors. These receptors are critical for synaptic transmission and plasticity in the central nervous system.
- Case Study : A study focused on the synthesis and evaluation of various substituted benzothiadiazine dioxides demonstrated that specific substitutions at the 7-position can significantly enhance AMPA receptor potentiation. For instance, a phenoxy substitution at this position yielded a compound with an EC50 value of 2.0 nM, indicating high potency as an AMPAR modulator .
Cardiovascular Applications
Benzothiadiazine derivatives have also been investigated for their potential use as vasodilators and cardioprotective agents. The presence of the thiadiazine ring is believed to contribute to these effects by influencing ion channel activity and vascular smooth muscle relaxation.
- Research Findings : Studies have shown that certain analogs can effectively open KATP channels, leading to vasodilation and improved cardiac function in preclinical models . This suggests that compounds like this compound could be beneficial in treating conditions such as hypertension and heart failure.
Antimicrobial Activity
There is emerging evidence that benzothiadiazine derivatives exhibit antimicrobial properties. This has been attributed to their ability to disrupt bacterial cell membranes or inhibit essential microbial enzymes.
- Case Study : A series of structural modifications on benzothiadiazines revealed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups at specific positions was found to enhance activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways:
Antimicrobial and Antiviral: Inhibits the growth of microorganisms by interfering with their metabolic pathways.
Antihypertensive: Acts as a potassium channel activator, leading to vasodilation and reduced blood pressure.
Antidiabetic: Modulates insulin release and improves glucose uptake.
Anticancer: Induces apoptosis and inhibits cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Differences and Trends
Core Ring Modifications: Benzothiadiazine vs. Thienothiadiazine: Replacing the benzene ring with a thiophene ring (e.g., thieno[3,2-e]thiadiazine) improves AMPA receptor potency and metabolic stability. For example, 6-chloro-4-ethyl-thieno[3,2-e]thiadiazine 1,1-dioxide exhibits 10-fold higher activity than its benzo counterpart . Pyridothiadiazine: Pyridine-containing analogues (e.g., 2H-pyrido[4,3-e]thiadiazine) show reduced PI3Kδ inhibitory activity, likely due to altered electronic properties of the nitrogen atom .
Substituent Effects :
- Fluorinated Alkyl Chains : Introducing fluorine at the 4-position (e.g., 4-(2-fluoroethyl)) enhances metabolic stability and AMPA receptor binding affinity .
- Methoxy vs. Chloro Substituents : Methoxy groups at the 7-position improve solubility but reduce AMPA receptor potency compared to chloro substituents (EC₅₀: 10 µM vs. 0.3 µM) .
Stereochemical Considerations :
- Compounds like 7-chloro-5-(furan-3-yl)-3-methyl-benzo-thiadiazine 1,1-dioxide exist as rapidly racemizing enantiomers in physiological conditions, limiting their clinical utility. In contrast, unsaturated derivatives (e.g., metabolite 2 from ) retain activity without stereochemical complications .
Pharmacokinetic and Pharmacodynamic Comparisons
- AMPA Receptor Modulators: 7-Methoxy-benzo-thiadiazine: Moderate activity (EC₅₀: ~10 µM) but high selectivity for AMPA over NMDA receptors. Thienothiadiazines: Superior brain penetration and oral bioavailability (e.g., 6-chloro-4-ethyl-thieno[3,2-e]thiadiazine shows efficacy at 0.3 mg/kg in mice) .
PI3Kδ Inhibitors :
Research Findings and Implications
AMPA Receptor Potentiation :
- Fluorinated alkyl chains and thiophene isosteres are critical for optimizing AMPA receptor activity. For example, 4-(2-fluoroethyl)-substituted derivatives achieve sub-micromolar EC₅₀ values .
- Unsaturated metabolites (e.g., compound 2 in ) retain full activity, challenging the "unsaturated-inactive" paradigm .
Anticancer and Enzyme Inhibition :
Biological Activity
7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine family, which has garnered attention due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 549495-12-7
- Molecular Formula : C7H7N3O2S
- Molecular Weight : 212.226 g/mol
Anticancer Activity
Research indicates that derivatives of benzothiadiazine compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives selectively inhibit the PI3Kδ pathway, which is crucial in cancer cell proliferation. The most potent analogues showed IC50 values ranging from 217 to 266 nM against specific cancer cell lines .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| 15a | 217 | High |
| 15b | 266 | High |
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various bacterial strains. Thiadiazine derivatives have been reported to possess broad-spectrum antibacterial effects, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Thiadiazines are known for their anti-inflammatory properties. Studies have indicated that they can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting a mechanism for treating inflammatory diseases .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- PI3Kδ Inhibition : The compound selectively inhibits the PI3Kδ isoform, which plays a significant role in various cancers .
- Cytokine Modulation : It modulates the immune response by regulating cytokine production .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of several benzothiadiazine derivatives in vitro. The results showed that compounds with a methoxy group at the 7-position exhibited enhanced cytotoxicity against breast cancer cell lines compared to other analogues.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial potential of thiadiazine derivatives against Mycobacterium tuberculosis. The results indicated significant inhibition at low concentrations, suggesting their utility in treating resistant strains of tuberculosis .
Q & A
Basic: What safety protocols are essential when handling 7-Methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For dust-generating procedures, use NIOSH-approved N95 respirators .
- Ventilation : Ensure local exhaust ventilation in areas where aerosols or dust may form. Avoid inhalation by working in fume hoods .
- Fire Safety : Use water mist, alcohol-resistant foam, or dry powder extinguishers. Toxic gases (e.g., CO, NOx) may form during combustion; firefighters should use self-contained breathing apparatus (SCBA) .
Basic: What synthetic methodologies are commonly used to prepare this compound?
Answer:
- Multi-Step Synthesis : Start with functionalized benzo[e][1,2,4]thiadiazine precursors. Methoxy groups are introduced via nucleophilic substitution or coupling reactions under basic conditions (e.g., NaH or K₂CO₃) .
- Catalytic Routes : Silver oxide (Ag₂O) or DABCO catalysts can facilitate cyclization and oxidation steps. Solvent-free conditions at 80–100°C improve reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures yields >95% purity .
Advanced: How can reaction conditions be optimized to enhance synthetic yield and purity?
Answer:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates. Solvent-free conditions reduce side reactions .
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C for cross-coupling) or organocatalysts (e.g., DMAP) to accelerate key steps. Monitor via TLC or HPLC .
- Temperature Control : Gradual heating (ramp to 80°C over 1 hour) minimizes decomposition. Microwave-assisted synthesis can reduce reaction time .
Advanced: What analytical techniques are critical for structural and conformational analysis?
Answer:
- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., π-π stacking, hydrogen bonds). For example, thiadiazine rings exhibit distorted half-chair conformations .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic signals. FT-IR confirms sulfone (SO₂) stretches at ~1150 cm⁻¹ .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and reactive sites for SAR studies .
Basic: How should this compound be stored to ensure long-term stability?
Answer:
- Storage Conditions : Keep in amber glass vials under inert gas (argon or nitrogen) at 2–8°C. Avoid moisture and light to prevent hydrolysis or photodegradation .
- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and bases. Store in dedicated cabinets with secondary containment .
Advanced: What strategies are effective for evaluating biological activity and mechanisms?
Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) at 10–100 µM concentrations. Use fluorogenic substrates for real-time kinetics .
- Molecular Docking : Perform AutoDock or Schrödinger simulations to predict binding affinities to target proteins (e.g., kinases or GPCRs) .
- Toxicity Profiling : Use MTT assays on HEK-293 or HepG2 cells. Compare IC₅₀ values with structurally similar compounds to identify toxicity trends .
Basic: What are the recommended procedures for spill management?
Answer:
- Containment : Isolate the area and use absorbent materials (e.g., vermiculite) to prevent drainage contamination. Avoid sweeping to limit dust .
- Disposal : Collect waste in sealed containers labeled "Hazardous Organic Waste." Incinerate at >800°C with scrubbers to neutralize SO₂ emissions .
Advanced: How can researchers address contradictory data in reactivity or stability studies?
Answer:
- Controlled Replicates : Repeat experiments under identical conditions (temperature, humidity) to rule out environmental variability .
- Cross-Validation : Combine DSC (stability), GC-MS (purity), and NMR to reconcile discrepancies. For example, unexpected decomposition may arise from trace metals in solvents .
- Peer Review : Collaborate with independent labs to verify anomalous results, ensuring methodological transparency .
Advanced: What modifications to the core structure enhance pharmacological activity?
Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -F, -Cl) at position 7 to improve metabolic stability. Position 3 thioether derivatives show enhanced bioavailability .
- Hybrid Scaffolds : Attach piperazine or phenylpiperidine moieties to modulate receptor selectivity. For example, 2-(3-methoxybenzyl) analogs exhibit improved CNS penetration .
Basic: What are the key ecological data gaps for this compound?
Answer:
- Persistence : No data on biodegradation or photolysis rates. Conduct OECD 301F tests to assess aerobic degradation in water/soil .
- Toxicity : Acute aquatic toxicity (e.g., Daphnia magna EC₅₀) remains unstudied. Prioritize testing per OECD 202 guidelines for risk assessment .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
